molecular formula C7H2BrF5 B12972865 1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene

1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene

Katalognummer: B12972865
Molekulargewicht: 260.99 g/mol
InChI-Schlüssel: QPNCZGFOTPZEOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is part of the halogenated benzene family, characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene typically involves halogenation and fluorination reactions. One common method is the bromination of 3-(difluoromethyl)-2,4,5-trifluorobenzene using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve more complex processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated compounds with potential biological activity.

    Medicine: It is used in the synthesis of medicinal compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the specific reaction or application.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene can be compared with other halogenated benzenes, such as:

    1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.

    1-Bromo-2-difluoromethylbenzene: Another related compound with different substitution patterns, affecting its chemical properties and uses.

    1-Bromo-3-(difluoromethyl)benzene: Lacks the additional fluorine atoms, resulting in different chemical behavior.

Eigenschaften

Molekularformel

C7H2BrF5

Molekulargewicht

260.99 g/mol

IUPAC-Name

1-bromo-3-(difluoromethyl)-2,4,5-trifluorobenzene

InChI

InChI=1S/C7H2BrF5/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H

InChI-Schlüssel

QPNCZGFOTPZEOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)F)C(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.